2-(3-Cyclopropyl-4-(difluoromethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a complex organic compound notable for its unique structural features and potential biological applications. This compound belongs to the class of pyrazolo[3,4-b]pyridines, which are recognized for their diverse biological activities, including potential therapeutic effects. The presence of the cyclopropyl and difluoromethyl groups enhances its chemical properties, making it a subject of interest in medicinal chemistry.
The compound can be sourced from various chemical suppliers and is classified under several categories based on its structure and functional groups. Its molecular formula is , with a molecular weight of approximately 347.319 g/mol. The compound is often studied in the context of drug development due to its bioactive nature and potential interactions with biological targets.
The synthesis of 2-(3-Cyclopropyl-4-(difluoromethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid typically involves multiple synthetic steps:
In an industrial context, large-scale synthesis may utilize continuous flow reactors to optimize efficiency and scalability. Purification processes such as crystallization or chromatography are employed to achieve high purity levels in the final product.
The molecular structure of 2-(3-Cyclopropyl-4-(difluoromethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid features a pyrazolo[3,4-b]pyridine core, characterized by a fused bicyclic structure that contributes to its biological activity. Key structural data includes:
This compound can engage in various chemical reactions:
Reagents commonly employed include:
The specific conditions for these reactions typically involve controlled temperatures and solvent choices to ensure successful outcomes.
The mechanism of action for 2-(3-Cyclopropyl-4-(difluoromethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is primarily related to its interaction with specific molecular targets such as enzymes or receptors. It may modulate enzyme activity by binding to active sites or influence receptor functions as an agonist or antagonist. The exact pathways are still under investigation but are believed to involve critical signaling pathways within cells .
The physical properties of this compound include:
Chemical properties include:
Relevant analyses often focus on how these properties influence biological activity and potential applications in drug design .
2-(3-Cyclopropyl-4-(difluoromethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid has several applications in scientific research:
The synthesis of 2-(3-cyclopropyl-4-(difluoromethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid requires sequential functionalization of the tricyclic core. A convergent approach begins with 5-aminopyrazole derivatives reacting with alkynyl aldehydes under silver(I) catalysis. For example, Ag(CF₃CO₂) (10 mol%) with triflic acid (TfOH, 30 mol%) in DMAc at 100°C initiates 6-endo-dig cyclization, forming the pyrazolo[3,4-b]pyridine backbone in 74–84% yield [2].
Cyclopropyl introduction occurs at two strategic points:
Table 1: Cyclopropanation Efficiency Comparison
Method | Reagent | Yield (%) | Regioselectivity (C3:C6) |
---|---|---|---|
Pre-installed cyclopropyl | 3-Cyclopropyl-5-aminopyrazole | 78 | 1:0 |
Corey-Chaykovsky | Me₃SO⁺ I⁻, KOH | 65 | 9:1 |
Difluoromethylation at C4 employs:
The acetic acid side chain is introduced via:
Regiocontrol is critical due to the ambident nucleophilicity of 5-aminopyrazoles. Key strategies include:
Solution-Phase Advantages
Solid-Phase Advantages
Table 3: Synthesis Phase Comparison for Key Steps
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Cyclopropanation yield | 78% (chromatography required) | 65% (resin cleavage needed) |
Difluoromethylation | DAST, 85% yield | Limited by resin stability |
Purity of final product | 90–97% (after HPLC) | 85–92% (after cleavage) |
Scalability | >5 mmol demonstrated | <1 mmol typical |
Decision workflow: Solid-phase excels for libraries requiring rapid analog synthesis (e.g., C6-methyl variants), while solution-phase is preferred for bulk production [3] [6] [10]. Hybrid approaches, such as synthesizing fragments in solution followed by solid-phase coupling, balance efficiency and purity [10].
Figure 1: Synthesis Route Selection Workflow
Scale Requirement → Low: Solid-Phase → High: Solution-Phase Functionalization Complexity → High: Solution-Phase → Moderate: Hybrid
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1